1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” are not available in the literature I have access to.
Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
The compound 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, due to its imidazole scaffold, can be related to the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a crucial role in understanding drug metabolism and potential drug-drug interactions. Selective inhibitors help in deciphering the involvement of specific CYP isoforms in the metabolism of drugs. For example, compounds like furafylline for CYP1A2 and ketoconazole for CYP3A4 represent such selective inhibitors. The imidazole scaffold's selectivity and potency in inhibiting specific CYP isoforms are critical for predicting metabolism-based drug-drug interactions and ensuring drug safety (Khojasteh et al., 2011).
Design and Synthesis of MAP Kinase Inhibitors
Imidazole derivatives, including structures similar to 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, have been explored for their potential as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is responsible for the release of pro-inflammatory cytokines, making its inhibition a target for anti-inflammatory drug development. The imidazole scaffold provides a basis for designing selective inhibitors that bind to the ATP pocket of the kinase, offering a route to potent and selective drug candidates (Scior et al., 2011).
Heterocyclic N-oxide Molecules in Synthesis and Drug Applications
Heterocyclic N-oxide molecules, which can be derived from imidazole derivatives like 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, play a significant role in organic synthesis, catalysis, and drug development. These compounds have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The heterocyclic N-oxide motif is utilized in various chemistry and drug development investigations, highlighting the versatility and importance of these structures in medicinal chemistry (Li et al., 2019).
Imidazopyridine-Based Derivatives as Antibacterial Agents
Imidazopyridines, similar in structure to 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, are highlighted for their potential as inhibitors against multi-drug-resistant bacterial infections. These compounds are noted for their diverse pharmacological activities, including antibacterial properties. The review on imidazopyridine-based derivatives emphasizes their role in addressing the challenge of bacterial resistance and the development of novel antibacterial agents with enhanced potency and reduced side effects (Sanapalli et al., 2022).
properties
IUPAC Name |
1-methyl-2-propan-2-yl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)10-12-8-6-11-5-4-9(8)13(10)3/h7,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESVPZIZYUYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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